molecular formula C10H12N2O4 B2696329 2-Methyl-2-[(4-nitrophenyl)amino]propanoic acid CAS No. 1215813-40-3

2-Methyl-2-[(4-nitrophenyl)amino]propanoic acid

Cat. No.: B2696329
CAS No.: 1215813-40-3
M. Wt: 224.216
InChI Key: OLVSJCXKKXRGLO-UHFFFAOYSA-N
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Description

2-Methyl-2-[(4-nitrophenyl)amino]propanoic acid is an organic compound that features a nitro group attached to a phenyl ring, which is further connected to an amino group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[(4-nitrophenyl)amino]propanoic acid typically involves the nitration of a suitable aromatic precursor followed by amination and subsequent carboxylation. One common method involves the nitration of 2-methyl-4-nitroaniline, which is then subjected to a series of reactions to introduce the amino and carboxylic acid functionalities .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[(4-nitrophenyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like bromine for halogenation or nitric acid for further nitration.

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Methyl-2-[(4-nitrophenyl)amino]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-[(4-nitrophenyl)amino]propanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can affect enzyme activity, protein folding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-nitroaniline: Shares the nitro and methyl groups but lacks the carboxylic acid functionality.

    4-Nitroaniline: Contains the nitro group but lacks the methyl and carboxylic acid groups.

    2-Methyl-2-aminopropanoic acid: Contains the amino and carboxylic acid groups but lacks the nitro group.

Uniqueness

2-Methyl-2-[(4-nitrophenyl)amino]propanoic acid is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-methyl-2-(4-nitroanilino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-10(2,9(13)14)11-7-3-5-8(6-4-7)12(15)16/h3-6,11H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVSJCXKKXRGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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